molecular formula C26H26N4O6S4 B1234309 2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid

2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid

Cat. No.: B1234309
M. Wt: 618.8 g/mol
InChI Key: CULPOYNTOOOYIX-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-oxo-5-[[1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-4-pyrazolyl]methylidene]-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Antimicrobial Properties

A range of studies have focused on the antimicrobial properties of compounds similar to 2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid. For instance, research has shown that such compounds possess significant antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. However, they generally show less efficacy against gram-negative bacteria (Prakash et al., 2011). Moreover, these compounds have demonstrated notable antifungal properties, with some variants exhibiting strong inhibitory activity against fungi like Aspergillus niger and Aspergillus flavus (Liu et al., 2012).

Anticancer and Antiangiogenic Effects

Research has also explored the potential anticancer applications of these compounds. Some derivatives have shown promising results in inhibiting tumor growth and suppressing tumor-induced angiogenesis in mouse models. This indicates a potential for these compounds in anticancer therapies, especially in reducing tumor cell proliferation and inhibiting the formation of new blood vessels in tumors (Chandrappa et al., 2010).

Potential in Treating Type 2 Diabetes

Certain derivatives of this chemical structure have been studied for their potential use in treating type 2 diabetes. They act as ligands for gamma peroxisome proliferators-activated receptors, which can lower plasma glucose levels. Besides, they might have additional benefits like lowering blood pressure, thereby reducing the risk of heart failure and microalbuminuria in diabetic patients (Aneja et al., 2011).

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural characterization of these compounds. Through various methods like single crystal X-ray diffraction analysis, the crystal structures of these compounds have been determined, contributing to a deeper understanding of their chemical properties and potential applications in various fields of medicine and pharmacology (Patel et al., 2013).

Properties

Molecular Formula

C26H26N4O6S4

Molecular Weight

618.8 g/mol

IUPAC Name

2-[(5E)-4-oxo-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C26H26N4O6S4/c31-25-23(38-26(37)29(25)15-16-39(32,33)34)17-20-18-30(21-7-3-1-4-8-21)27-24(20)19-9-11-22(12-10-19)40(35,36)28-13-5-2-6-14-28/h1,3-4,7-12,17-18H,2,5-6,13-16H2,(H,32,33,34)/b23-17+

InChI Key

CULPOYNTOOOYIX-HAVVHWLPSA-N

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C/4\C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid

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